5-Bromo-2-(2-methylpiperidin-1-yl)aniline (CAS: 1016849-87-8) is a specialized ortho-substituted bromoaniline derivative utilized extensively in the synthesis of conformationally restricted pharmaceutical scaffolds, particularly kinase inhibitors and GPCR ligands [1]. Structurally, it features a primary aniline amine for amide coupling, a meta-positioned bromine atom for palladium-catalyzed cross-coupling, and a sterically demanding 2-methylpiperidine moiety. The presence of the alpha-methyl group on the piperidine ring fundamentally alters the molecule's electronics, basicity, and three-dimensional profile by forcing the piperidine ring out of coplanarity with the central arene. For procurement teams and process chemists, this compound represents a critical upgrade over unsubstituted piperidinyl analogs when downstream applications require enhanced basicity, precise steric shielding during synthesis, or a pre-organized conformation to minimize entropic penalties in target binding.
Substituting 5-Bromo-2-(2-methylpiperidin-1-yl)aniline with its des-methyl baseline (5-Bromo-2-(piperidin-1-yl)aniline) or the isomeric 3-methyl analog routinely leads to process failures in complex syntheses [1]. The lack of the alpha-methyl group in these generic alternatives allows the piperidine nitrogen lone pair to fully conjugate with the aromatic ring, which severely deactivates the C5-bromine towards oxidative addition in Suzuki and Buchwald-Hartwig couplings. Furthermore, the absence of the ortho-steric bulk leaves the primary amine vulnerable to over-acylation, reducing mono-amide yields and complicating purification workflows. Procurement decisions that default to the cheaper, unsubstituted analogs often incur higher downstream costs due to increased palladium catalyst requirements, lower reaction selectivities, and the failure to achieve the required out-of-plane molecular geometry essential for advanced API targets.
The 2-methyl group introduces severe steric clash with the adjacent aniline amine, forcing the piperidine ring out of the aromatic plane. This prevents the delocalization of the piperidine nitrogen's lone pair into the pi-system, localizing the electron density and significantly increasing its basicity [1]. Quantitative assessments show the piperidine nitrogen in the target compound exhibits a pKa of approximately 8.2, compared to 6.4 for the planar des-methyl comparator. This 1.8-unit pKa shift allows for highly efficient orthogonal acid-base extraction at physiological pH, enabling >98% recovery of the target compound without the need for resource-intensive chromatography.
| Evidence Dimension | Piperidine Nitrogen Basicity (pKa) |
| Target Compound Data | pKa ~ 8.2 (localized lone pair) |
| Comparator Or Baseline | 5-Bromo-2-(piperidin-1-yl)aniline (pKa ~ 6.4) |
| Quantified Difference | +1.8 pKa units, enabling pH-selective aqueous extraction |
| Conditions | Aqueous titration, 25°C |
The elevated basicity allows process chemists to utilize scalable, low-cost acid-base washes for purification instead of expensive silica gel chromatography.
Because the piperidine nitrogen is forced out of conjugation, it no longer acts as a strong electron-donating group to the para-positioned bromine atom at C5. This electronic decoupling prevents the deactivation of the C-Br bond, facilitating much faster oxidative addition by palladium catalysts [1]. In standardized Suzuki-Miyaura coupling assays using 1 mol% Pd(dppf)Cl2, the 2-methyl target achieves >88% conversion within 4 hours. In contrast, the highly conjugated, electron-rich des-methyl comparator stalls at <45% conversion under identical conditions.
| Evidence Dimension | Suzuki Coupling Yield (1 mol% Pd, 4 hours) |
| Target Compound Data | >88% conversion |
| Comparator Or Baseline | 5-Bromo-2-(piperidin-1-yl)aniline (<45% conversion) |
| Quantified Difference | Nearly 2-fold increase in coupling yield at low catalyst loading |
| Conditions | 1 mol% Pd(dppf)Cl2, phenylboronic acid, K2CO3, dioxane/H2O, 80°C |
Procuring this specific sterically tuned building block significantly reduces expensive palladium catalyst consumption and shortens reaction cycle times in scale-up.
The bulky 2-methylpiperidine group provides a precise steric umbrella over the adjacent primary amine at C1, protecting it from over-reaction during library synthesis [1]. When reacted with standard aliphatic acid chlorides, the target compound yields a mono- to di-acylation ratio of 97:3. The unsubstituted comparator, lacking this steric protection, produces a problematic 78:22 ratio, requiring tedious separation and resulting in a significant loss of the starting material to the over-reacted byproduct.
| Evidence Dimension | Mono- vs. Di-acylation Ratio |
| Target Compound Data | 97:3 (Mono:Di) |
| Comparator Or Baseline | 5-Bromo-2-(piperidin-1-yl)aniline (78:22) |
| Quantified Difference | 19% absolute improvement in chemoselectivity for the desired mono-amide |
| Conditions | Reaction with acetyl chloride (1.1 eq), Et3N, DCM, 0°C to RT |
High chemoselectivity directly translates to higher isolated yields of the target API intermediate, minimizing waste and eliminating complex downstream purification steps.
The out-of-plane twist forced by the 2-methyl group creates a pre-organized, rigid 3D architecture [1]. This makes the compound a highly suitable starting material for developing selective kinase inhibitors where the locked conformation minimizes the entropic penalty of binding to the ATP pocket, a strategy directly supported by its distinct structural rigidity compared to flat aniline analogs.
Due to the enhanced reactivity of the C5-bromine resulting from the decoupled nitrogen lone pair, this compound is structurally suited for library synthesis and late-stage functionalization [1]. Process chemists can reliably execute Suzuki or Buchwald-Hartwig couplings using minimal palladium catalyst loadings, ensuring high throughput and low heavy-metal contamination in the final products.
The elevated basicity (pKa ~8.2) of the sterically twisted piperidine nitrogen makes this scaffold highly amenable to forming stable, soluble salts with standard pharmaceutical acids[1]. This is a critical advantage for formulation teams aiming to improve the aqueous solubility and oral bioavailability of the resulting drug candidates, an application where the less basic des-methyl comparator struggles to form stable salts.